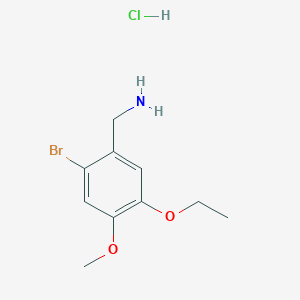

(2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride

Description

(2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride salt with a phenyl core substituted at the 2-, 4-, and 5-positions by bromine, methoxy, and ethoxy groups, respectively. The methanamine group (-CH2NH2) is attached to the aromatic ring, forming a primary amine hydrochloride. This structural motif is common in medicinal chemistry, where halogen and alkoxy substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

(2-bromo-5-ethoxy-4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2;/h4-5H,3,6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGHCCIPDDRLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CN)Br)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common route includes the bromination of a suitable benzylamine precursor, followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Etherification: The ethoxy and methoxy groups can participate in etherification reactions to form new ethers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzylamines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of brominated phenylmethanamines exhibit significant anticancer properties. For instance, compounds similar to (2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine have been evaluated for their ability to inhibit tumor cell proliferation. Studies have shown that these compounds can act as potent inhibitors against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating high potency against tumor growth .

SGLT2 Inhibitors

(2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride may serve as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for their therapeutic potential in treating diabetes. The compound's structural features allow it to participate in synthetic routes aimed at producing these inhibitors efficiently .

Synthesis and Industrial Applications

Scalable Synthesis

The compound's synthesis has been optimized for industrial applications, focusing on cost-effective and high-yield processes. Recent studies have highlighted methods that utilize readily available starting materials, facilitating large-scale production while maintaining purity and yield .

Pharmaceutical Formulations

As a hydrochloride salt, this compound is stable and soluble in aqueous solutions, making it suitable for formulation into various pharmaceutical products. Its stability enhances the efficacy of drug delivery systems targeting specific biological pathways .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of compounds related to (2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine has revealed critical insights into how modifications can enhance biological activity. For example, the introduction of various substituents on the aromatic ring has been shown to significantly affect the compound's potency and selectivity towards specific receptors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethoxy, and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key features of (2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride and its analogs:

Structural and Functional Differences

- Halogen Variation : Bromine in the target compound offers intermediate lipophilicity and steric bulk compared to chlorine (smaller, more polar) in thiazole derivatives and iodine (larger, polarizable) in the difluoro-iodo analog .

- Heterocycles vs. Phenyl Rings : Thiazole-containing analogs () introduce a nitrogen-sulfur heterocycle, enabling hydrogen bonding and altered electronic profiles compared to the purely aromatic phenyl core of the target compound.

- Conformational Rigidity : The cyclopropyl group in imposes steric constraints, limiting rotational freedom compared to the flexible ethoxy group in the target compound .

Key Research Findings

- Synthetic Accessibility : Thiazole-containing methanamines () are commercially available, suggesting established synthetic routes. The target compound’s bromo-ethoxy-methoxy pattern may require regioselective substitution strategies .

- Thermal Stability : High melting points in thiazole derivatives (e.g., 268°C) indicate robust thermal stability, likely due to crystalline packing facilitated by hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to ethoxy flexibility .

- Brominated analogs may pose additional environmental concerns compared to chlorine or fluorine derivatives .

Biological Activity

(2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, structure-activity relationships, and specific case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions may alter the activity of these targets, leading to diverse biological effects such as inhibition of cell proliferation or modulation of signaling pathways. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may exhibit selective agonist properties at certain serotonin receptors .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the chemical structure affect biological activity. In studies involving related compounds, it has been observed that substituents at specific positions on the phenyl ring significantly influence potency. For instance, the introduction of an ethoxy group at position 5 and a methoxy group at position 4 enhances agonistic activity at serotonin receptors .

Biological Activity Data

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound. Below is a summary table of relevant findings:

Case Studies

Recent studies have explored the therapeutic potential of compounds similar to this compound:

- Antimicrobial Activity : A study investigating the antimicrobial properties highlighted that derivatives with bromo and methoxy substitutions exhibited significant activity against various bacterial strains, suggesting that similar modifications in our compound could enhance its efficacy .

- Cancer Research : Another research effort focused on compounds with structural similarities showed promising results in inhibiting cancer cell proliferation in vitro, with some derivatives demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

- Tuberculosis Treatment : The compound's analogs were evaluated for their effectiveness against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) that suggest potential use in treating tuberculosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2-Bromo-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride, and how do substituent reactivity and protection strategies influence yield?

- Methodology : The compound can be synthesized via reductive amination of the corresponding aldehyde precursor (e.g., 2-bromo-5-ethoxy-4-methoxybenzaldehyde) using sodium cyanoborohydride or catalytic hydrogenation. Substituent reactivity requires careful selection of protecting groups for the ethoxy and methoxy moieties to prevent undesired side reactions during bromination or amination steps . For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl intermediates before introducing the bromo substituent. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt.

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to verify substituent positions and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., exact mass for ).

- X-ray Crystallography : Single-crystal diffraction using SHELXL ( ) to resolve atomic coordinates and validate the hydrochloride salt formation .

- Elemental Analysis : To confirm stoichiometry of C, H, N, and Cl.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential amine volatility.

- Store the hydrochloride salt in anhydrous conditions to prevent hydrolysis.

- Dispose of waste via certified hazardous waste services, as halogenated aromatic amines require specialized handling .

Advanced Research Questions

Q. How can computational modeling predict the inhibitory activity of this compound against amine oxidases, and what structural features drive selectivity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., LOXL2, MAO-A/B). The bromo and methoxy groups may enhance hydrophobic interactions, while the ethoxy group could influence steric accessibility .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituents are modified.

- In Vitro Assays : Validate predictions using IC measurements against recombinant enzymes, comparing selectivity over related oxidases (e.g., MAO-A/B) as seen in structurally similar inhibitors .

Q. What strategies resolve contradictions in crystallographic data, such as disordered substituents or ambiguous hydrogen bonding networks?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals.

- Hydrogen Placement : Employ SHELXE ( ) for iterative density modification in low-resolution datasets.

- Validation Tools : Apply PLATON/CHECKCIF ( ) to flag geometry outliers and validate hydrogen-bonding patterns .

Q. How do the bromo, ethoxy, and methoxy substituents modulate physicochemical properties (e.g., logP, solubility) and pharmacokinetic behavior?

- Methodology :

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with logP (measured via shake-flask method) and aqueous solubility.

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, where bromo may reduce permeability but enhance target binding .

- Metabolic Stability : Incubate with liver microsomes to evaluate ethoxy demethylation rates via CYP450 enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.